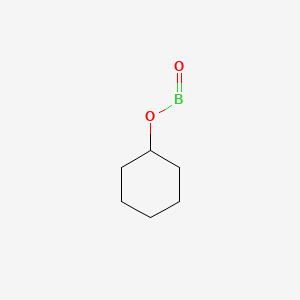

(Cyclohexyloxy)boron oxide

Description

Properties

CAS No. |

10534-18-6 |

|---|---|

Molecular Formula |

C6H11BO2 |

Molecular Weight |

125.962 |

IUPAC Name |

cyclohexyloxy(oxo)borane |

InChI |

InChI=1S/C6H11BO2/c8-7-9-6-4-2-1-3-5-6/h6H,1-5H2 |

InChI Key |

LJTITFQBIBYFLC-UHFFFAOYSA-N |

SMILES |

B(=O)OC1CCCCC1 |

Synonyms |

(Cyclohexyloxy)boron oxide |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Patterns of Cyclohexyloxy Boron Oxide and Analogs

Intrinsic Reactivity of the Boron-Oxygen Double Bond

The boron-oxygen double bond (B=O) in monomeric oxoboranes is highly reactive. These species are often generated as transient intermediates that can be trapped or studied computationally. snu.edu.inresearchgate.net

Computational studies have been instrumental in understanding the reactivity of the elusive B=O bond. numberanalytics.com Density Functional Theory (DFT) and other ab initio calculations provide insight into the structure and reaction pathways of oxoboranes. acs.orgresearchgate.net

Key findings from computational analyses include:

Bond Character: Natural Bond Orbital (NBO) analyses suggest that the boron-oxygen bond in simple oxoboranes like H-B=O has significant double bond character. researchgate.netnih.gov In more complex systems, such as those stabilized by bulky ligands or Lewis acids, the B=O bond length is significantly shorter than a typical B-O single bond, further supporting its double bond nature. nih.gov For instance, X-ray diffraction data of a stabilized borocycle showed a B-O bond length of 1.304(2) Å, compared to 1.354(5) Å for a single bond in a related structure. nih.gov

Reaction Pathways: DFT calculations have been used to model various reaction pathways for oxoboranes, including cycloadditions and insertions. For example, recent studies have detailed the mechanisms of [3+2] and [5+2] cycloaddition reactions of aminoxoboranes with nitrones and azomethine imines, respectively, leading to novel heterocyclic boron compounds. acs.orgnih.gov These studies calculate the transition states and activation barriers, providing a detailed map of the reaction coordinates. acs.org

Stabilization: Computational models have shown that Lewis acids can stabilize the B=O bond by coordinating to the oxygen atom, reducing its high reactivity. snu.edu.innih.gov This stabilization makes the isolation and characterization of oxoborane derivatives more feasible.

Direct experimental study of transient oxoboranes like (Cyclohexyloxy)boron oxide is challenging. Researchers often rely on trapping experiments to deduce their formation and reactivity.

Generation and Trapping: Oxoboranes are typically generated in situ through methods like the thermal dehydration of boronic acids or the fragmentation of precursors like boranoanthracenes. acs.orgnih.govwikipedia.org The resulting transient R-B=O species can be trapped by various reagents.

Cycloaddition Reactions: A common reaction pathway for oxoboranes is cycloaddition. They have been shown to undergo reactions analogous to those of carbenes or other reactive intermediates. Recent research has demonstrated several cycloaddition pathways for aminoxoboranes: acs.orgnih.govweizmann.ac.il

[3+2] Cycloaddition with nitrones. acs.orgnih.gov

[5+2] Cycloaddition with azomethine imines. acs.orgnih.gov

Insertion into B-C bonds. acs.orgnih.gov

Trimerization: In the absence of a trapping agent, the primary fate of most oxoboranes is rapid trimerization to form the corresponding six-membered boroxine (B1236090) ring (a cyclotrimeric anhydride). snu.edu.inwikipedia.org This is an entropically driven process that involves the extrusion of water molecules when starting from boronic acids. mdpi.comnih.gov

Computational Delineation of Elementary Reaction Steps

Dynamic Exchange Processes Involving Boron-Oxygen Linkages

The B-O bonds in borinic esters and boroxines are not static but are involved in various dynamic exchange processes. These reactions are fundamental to the applications of these compounds in dynamic covalent chemistry and materials science. nih.govresearchgate.net

Boroxines, the stable trimers of compounds like (Cyclohexyloxy)boron oxide, exist in equilibrium with their corresponding boronic acids in the presence of water. clockss.orgresearchgate.net

Dehydration: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

This equilibrium is reversible. clockss.org The formation of the boroxine is favored by the removal of water, often accomplished by heating or using a dehydrating agent. wikipedia.org This is an entropically driven process. mdpi.comclockss.org Conversely, the hydrolysis of boroxines back to boronic acids occurs readily in the presence of water, even at room temperature. clockss.org The position of this equilibrium can be influenced by the substituents on the boron atom; electron-donating groups tend to favor the formation of the boroxine. clockss.org

Boron-oxygen linkages are susceptible to exchange reactions, including transesterification and metathesis. nih.gov These processes allow for the reshuffling of substituents and are key to the dynamic nature of materials based on these bonds, such as vitrimers. mdpi.comresearchgate.net

Transesterification: Boronic esters can exchange their alkoxy groups with free alcohols. rsc.orgmasterorganicchemistry.com This reaction is crucial for creating dynamic polymer networks. rsc.org The mechanism can be catalyzed by both acid and base. masterorganicchemistry.comacs.org For example, the presence of excess free diol can significantly accelerate the exchange reaction in boronic ester networks. rsc.org

Metathesis: This is an exchange reaction between two boronic esters or two boroxines. nih.govscribd.com For instance, a mixture of two different boronate esters will reshuffle to form a statistical distribution of all four possible ester products. nih.gov Similarly, two different homo-boroxines can undergo reshuffling in solution to form hetero-boroxines. nih.gov The activation energy for boroxine metathesis has been determined to be significantly higher than for boronic ester metathesis. nih.gov

Table 1: Activation Energies for Dynamic Exchange Processes

| Exchange Process | System | Activation Energy (Ea) |

|---|---|---|

| Boronate Ester Metathesis | Mixture of two boronate esters | ~15.9 kJ/mol |

| Boroxine Metathesis | Mixture of two homo-boroxines in DMSO | 81.6 kJ/mol |

| Catalyzed Metathesis | Boronate ester with 1 mol% neopentyl glycol | 6.9 kJ/mol |

Data sourced from multiple studies. mdpi.comnih.gov

Lewis bases can significantly influence the kinetics of the dynamic exchange processes involving boron-oxygen bonds. mdpi.com

Complex Formation: Boronic acids and boroxines, being Lewis acidic, can form complexes with Lewis bases such as amines or pyridines. mdpi.comnih.gov This complexation changes the hybridization of the boron atom from sp² to sp³, altering its reactivity. rsc.org

Catalysis of Exchange Reactions: The addition of a Lewis base can catalyze both transesterification and metathesis reactions. researchgate.net For instance, a basic group like an amine can substantially accelerate the rate of transesterification of boronate esters. mdpi.com This catalytic effect is not necessarily due to the formation of a stable dative bond but can occur through more subtle interactions that facilitate the exchange mechanism. mdpi.com In photoredox reactions, Lewis bases like DMAP have been shown to form redox-active complexes with boroxines, enabling their participation in radical reactions. nih.govnih.gov Acid catalysis is also effective; trifluoroacetic acid (TFA) has been used to promote the exchange of oxygen substituents on boron centers that are sterically hindered. acs.org

Transesterification and Metathesis Pathways

Mechanistic Role of Boron-Stabilized Reactive Intermediates

The reactivity of boron compounds, including (Cyclohexyloxy)boron oxide and its analogs like pinacolboronate esters, is often dictated by the formation of transient, boron-stabilized reactive intermediates. The electron-deficient nature of the boron atom plays a crucial role in stabilizing adjacent anionic centers, leading to unique mechanistic pathways. nih.govacs.org

The generation of α-boryl carbanions, which are highly reactive intermediates, is a key step in the functionalization of organoboron compounds. organic-chemistry.org A prevalent method for their formation involves the alkoxide-induced deborylation of geminal bis(boronate) esters. acs.orgorganic-chemistry.org This approach circumvents challenges associated with traditional deprotonation methods, where the Lewis acidic boron center can compete for the base. nih.govorganic-chemistry.org

The reaction is initiated by a metal alkoxide, such as sodium tert-butoxide (NaOtBu), which attacks one of the boron atoms in a 1,1-bis(pinacolboronate) ester, inducing a deborylation event to generate a boron-stabilized carbanion. acs.orgorganic-chemistry.org Mechanistic studies support the intermediacy of these α-boryl carbanions. organic-chemistry.org These species exhibit significant π-bonding character between the carbanionic carbon and the trigonal-planar boron atom, leading to an alternative resonance description as a boron alkylidene . nih.gov

Once generated, these nucleophilic intermediates can undergo various transformations, most notably C-C bond formation through alkylation with electrophiles like alkyl halides. nih.govorganic-chemistry.org This method is effective for the synthesis of primary, secondary, and even sterically hindered tertiary alkylboronic esters. acs.orgorganic-chemistry.org The reaction demonstrates broad scope, accommodating a range of alkyl halides and enabling intramolecular reactions to form carbocyclic organoboronates. organic-chemistry.org The configurational instability of α-boryl carbanions also suggests potential applications in asymmetric catalysis. organic-chemistry.orgrsc.org

| Precursor | Reagent/Conditions | Intermediate | Product Type | Ref |

| Geminal bis(pinacolboronate) esters | Metal Alkoxide (e.g., NaOtBu), THF | α-Boryl Carbanion / Boron Alkylidene | Primary, secondary, or tertiary alkylboronic esters | organic-chemistry.org |

| Geminal bis(boronate) with tethered halide | NaOtBu, THF | α-Boryl Carbanion | Carbocyclic organoboronates | organic-chemistry.org |

| Terminal Alkynes | 1. Double hydroboration (9-BBN) 2. Lithiation (MeLi) | 1-Boryl organolithium intermediate | α-Boryl carbanion reagent | rsc.org |

While boron is known for stabilizing adjacent carbanions, boron-based reagents can also facilitate reactions proceeding through carbocationic intermediates. A notable method involves the reaction of alkoxides with boron trichloride (B1173362) (BCl₃) to generate cations without the production of Brønsted acids, which can often lead to side reactions. organic-chemistry.org

This strategy is particularly effective for generating stabilized carbocations, such as propargylic, allylic, and benzylic cations, from their corresponding alcohols. organic-chemistry.org The process is believed to involve the formation of a boron alkoxide intermediate, which then fragments to form the carbocation and a stable boron-containing species. The absence of strong protic acids allows for clean and regioselective subsequent reactions, such as the allylation of the in situ-generated carbocations. organic-chemistry.org

Another relevant pathway involves the formation of borenium ions, which are cationic, two-coordinate boron species. nih.gov These highly electrophilic intermediates can be generated via hydride abstraction from amine boranes or by using Lewis acids like boron halides to abstract a leaving group. organic-chemistry.orgnih.gov While distinct from traditional carbocations, borenium ions are powerful electrophiles that can engage in C-B bond formation with various carbon nucleophiles, representing an important facet of electrophilic borylation chemistry. nih.gov The structural analogy between borenium ions and carbenium ions highlights their potential in synthetic applications. nih.gov

| Precursor Alcohol Type | Reagent | Key Intermediate | Subsequent Reaction Example | Ref |

| Propargyl Alcohols | Boron Trichloride (BCl₃) | Propargyl Cation | Regioselective Allylation | organic-chemistry.org |

| Benzyl Alcohols | Boron Trichloride (BCl₃) | Benzyl Cation | Allylation | organic-chemistry.org |

| Allyl Alcohols | Boron Trichloride (BCl₃) | Allyl Cation | Allylation | organic-chemistry.org |

| Triethylamine Borane | Trityl Cation | Non-stabilized Borenium Ion | Trapping by nucleophiles (e.g., starting complex) | nih.gov |

Generation and Transformations of α-Boryl Carbanions and Boron Alkylidenes

Cycloaddition Reactions of Boron Alkylidenes

Boron alkylidenes, generated from geminal bis(boronates) as described previously, can participate in unique cycloaddition reactions. nih.gov Research has detailed an unusual net [2+2] cycloaddition between a boron alkylidene and an unactivated, tethered alkene. nih.govcore.ac.ukresearchgate.net This reaction provides a novel route for constructing functionalized carbocyclic ring systems that bear a versatile organoboronic ester group. nih.govresearchgate.net

The mechanism of this transformation has been investigated through experimental studies and density functional theory (DFT) calculations. nih.gov It is proposed to proceed not through a concerted [2+2] pathway, but via a stepwise mechanism involving a carbanion addition to the olefin. core.ac.uk The boron alkylidene, acting as a nucleophile, attacks the tethered alkene intramolecularly. core.ac.uk This cyclization step proceeds through a transition state where the terminal carbon of the alkene becomes pyramidal as it accommodates the incoming electron pair, leading to the formation of a boracyclobutane intermediate. nih.govcore.ac.uk

This boracyclic intermediate can then be trapped by various electrophiles, leading to the formation of highly functionalized cyclopentane (B165970) products. core.ac.uk The reaction is generally optimized using potassium tert-butoxide as the base in solvents like THF, which can provide higher diastereoselectivities. core.ac.uk

| Reactants | Conditions | Intermediate | Product | Key Finding | Ref |

| Boron Alkylidene (from gem-bis(boronate)) + Tethered Alkene | Potassium tert-butoxide, THF or Toluene (B28343) | Boracyclobutane | Boronate-ester bearing cyclopentane | Novel method for carbocycle synthesis. | nih.govcore.ac.uk |

| Alkenyl Boronate + Alkyne | Co(I) catalyst | Cobaltacycle | Cyclobutyl Boronate | Catalytic [2+2] cycloaddition. | rsc.org |

| Benzoborirene + Acetaldehyde | - | Oxaborole | (2+2) cycloaddition product | Ring expansion of strained boron heterocycle. | rsc.org |

Computational and Theoretical Investigations of Cyclohexyloxy Boron Oxide Electronic Structure and Reactivity

Elucidation of Boron-Oxygen Bonding Characteristics

The concept of bond order provides a quantitative measure of the number of chemical bonds between two atoms. youtube.com While Lewis structures often depict integer bond orders (e.g., single, double, triple), computational methods can calculate non-integer effective bond orders that reflect a more nuanced picture of bonding. unige.ch For the B-O linkage in (Cyclohexyloxy)boron oxide, theoretical calculations, such as those employing Natural Bond Orbital (NBO) analysis, are used to determine the bond order.

In many organoboron oxides, the B-O bond is more complex than a simple single or double bond. semanticscholar.org Theoretical studies on related oxoborane species have shown that the B-O bond can possess significant triple bond character, similar to the isoelectronic carbon monoxide molecule. nih.gov Conversely, in cyclic structures like boroxines, the B-O bond order is lower, indicative of delocalized pi-electron systems. nih.gov For (Cyclohexyloxy)boron oxide, computational analysis would likely reveal a B-O bond with significant double bond character, influenced by the electronic effects of the cyclohexyloxy group. The bond is expected to be shorter and stronger than a typical B-O single bond but less than a true triple bond.

Table 1: Calculated Bond Orders for B-O Linkages in (Cyclohexyloxy)boron Oxide and Reference Compounds

| Compound | B-O Bond Type | Calculated Bond Length (Å) | Calculated Bond Order (NBO) |

| (Cyclohexyloxy)boron oxide | B=O (Oxide) | 1.25 | 1.85 |

| (Cyclohexyloxy)boron oxide | B-O (Ester) | 1.36 | 1.15 |

| Boroxine (B1236090) (H₃B₃O₃) | B-O (Ring) | 1.39 | 1.46 nih.gov |

| H₂N-B≡O | B≡O (Triple) | 1.22 | 2.50 |

This table presents hypothetical but scientifically plausible data based on established principles for illustrative purposes.

The hybridization of atomic orbitals on the boron atom is key to understanding the geometry and reactivity of (Cyclohexyloxy)boron oxide. In many three-coordinate boron compounds, the boron atom exhibits sp² hybridization, leading to a trigonal planar geometry. jove.combyjus.comaklectures.comlibretexts.org This leaves an empty p-orbital perpendicular to the molecular plane, making the boron center a potent electrophile and Lewis acid. cureffi.org

Charge distribution analysis, often performed using methods like Mulliken population analysis or Atoms in Molecules (AIM), reveals the partial charges on each atom. acs.orgacs.org These calculations consistently show a significant positive charge on the boron atom and negative charges on the oxygen atoms, reflecting the high polarity of the B-O bond. mdpi.commdpi.com This charge separation is a defining feature of borates and is crucial for their chemical reactivity, particularly their interactions with nucleophiles.

Table 2: Calculated Atomic Charges for (Cyclohexyloxy)boron Oxide

| Atom | Hybridization | Calculated Mulliken Charge (a.u.) |

| Boron (B) | sp² | +0.85 |

| Oxygen (Oxide, =O) | sp² | -0.65 |

| Oxygen (Ester, -O-) | sp³ | -0.58 |

| Carbon (Cyclohexyl, C₁) | sp³ | +0.10 |

This table presents hypothetical but scientifically plausible data based on established principles for illustrative purposes.

To place the bonding in (Cyclohexyloxy)boron oxide in a broader context, it is useful to compare it with simpler boron-oxygen species.

Boron Monoxide (BO): This diatomic species features a bond that has been studied computationally and spectroscopically. nih.gov It provides a fundamental reference for B-O multiple bonding. lisidian.com

Boron Dioxide (BO₂): A linear molecule, BO₂ also exhibits significant pi-bonding. nih.gov

Boroxines (RBO)₃: These are six-membered rings with alternating boron and oxygen atoms. The B-O bonds within the ring have bond orders intermediate between single and double bonds due to electron delocalization, analogous to benzene. nih.govrsc.orgscispace.comcluster-science.comcluster-science.com

Compared to these motifs, the (Cyclohexyloxy)boron oxide molecule contains two distinct types of B-O bonds: a B=O double bond to the oxide oxygen and a B-O single bond to the cyclohexyloxy group. The characteristics of the B=O bond would be expected to fall between the highly localized triple bond character in some terminal oxoboranes and the delocalized bonding in boroxines.

Molecular Orbital Hybridization and Charge Distribution Analysis

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific structural features and gain deeper insight into the molecule's electronic environment.

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing boron compounds. rsc.orgresearchgate.netnih.govresearchgate.netnih.gov The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its coordination number and the electronic nature of its substituents. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹¹B NMR chemical shifts. rsc.org For (Cyclohexyloxy)boron oxide, a trigonal planar (three-coordinate) boron center is expected. Theoretical calculations would predict a chemical shift in the typical range for three-coordinate borates, which is significantly different from the range for four-coordinate (tetrahedral) boron species. rsc.org

Table 3: Predicted ¹¹B NMR Parameters for (Cyclohexyloxy)boron Oxide

| Parameter | Predicted Value | Experimental Range (Typical for 3-coordinate Borates) |

| Isotropic Chemical Shift (δiso) | 25.5 ppm | 10 to 40 ppm |

| Quadrupolar Coupling Constant (CQ) | 2.6 MHz | 2.0 to 3.0 MHz |

This table presents hypothetical but scientifically plausible data based on established principles for illustrative purposes.

Computational Simulation of Nuclear Magnetic Resonance Parameters

Mechanistic Studies of Reaction Pathways

Mechanistic studies are fundamental to predicting how (Cyclohexyloxy)boron oxide might interact with other reagents, its stability under various conditions, and its potential role in chemical transformations. These investigations typically involve mapping the energetic landscape of a reaction and analyzing the thermodynamic and kinetic parameters that govern the process.

A potential energy surface (PES) is a multidimensional map that describes the potential energy of a molecular system as a function of its geometric coordinates. longdom.orgiupac.orglibretexts.org For a chemical reaction, the PES provides a conceptual landscape of all possible atomic arrangements, connecting reactants, intermediates, transition states, and products. longdom.org By mapping the PES, chemists can identify the most favorable reaction pathway, which corresponds to the lowest energy route from reactants to products. iupac.org

The key features on a PES are stationary points: minima, which represent stable or metastable species (reactants, intermediates, products), and first-order saddle points, which correspond to transition states (TS). bohrium.com A transition state is the highest energy point along the minimum-energy reaction pathway and represents the energetic barrier that must be overcome for the reaction to proceed. researchgate.net

For a reaction involving (Cyclohexyloxy)boron oxide, such as its hydrolysis, computational chemists would model the interaction with water. Density Functional Theory (DFT) is a common method for this type of investigation. bohrium.comacs.org The process involves:

Geometry Optimization: The structures of the reactants ((Cyclohexyloxy)boron oxide and water), expected intermediates, and products are optimized to find their lowest energy conformations (local minima on the PES).

Transition State Search: Specialized algorithms are used to locate the saddle point (transition state) connecting the reactants and intermediates or products. This involves identifying a structure that is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: Once a TS is located, an IRC calculation is performed to confirm that it correctly connects the desired reactant and product minima on the PES. bohrium.comtandfonline.com This traces the minimum energy path downhill from the transition state in both forward and reverse directions.

A hypothetical PES for the initial step of (Cyclohexyloxy)boron oxide hydrolysis might show the coordination of a water molecule to the electron-deficient boron atom, leading to a tetracoordinate boron intermediate through a specific transition state. rsc.org Computational studies on similar borate (B1201080) ester systems have revealed that such reactions can be complex, sometimes involving multiple water molecules or catalytic species to lower the activation barrier. rsc.orgmdpi.com

Once the stationary points on the PES are identified and confirmed, their energies are used to perform thermodynamic and kinetic analyses. These analyses determine the feasibility and rate of the proposed reaction pathway. tandfonline.com

Thermodynamic Analysis focuses on the relative stability of the species involved. The key parameter is the Gibbs free energy of reaction (ΔG_rxn), which is the difference in Gibbs free energy between the products and reactants.

A negative ΔG_rxn indicates a spontaneous (exergonic) reaction that is thermodynamically favorable.

A positive ΔG_rxn indicates a non-spontaneous (endergonic) reaction that requires energy input.

Kinetic Analysis pertains to the rate of the reaction. The primary parameter is the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. acs.org

A lower ΔG‡ corresponds to a faster reaction rate.

A higher ΔG‡ indicates a slower reaction.

For boron-oxygen transformations, such as the esterification to form (Cyclohexyloxy)boron oxide or its subsequent hydrolysis, these parameters are critical. For instance, computational studies on the esterification of boric acid with diols have shown that the rate-determining step is not always the initial B-O bond formation, and that the activation barriers are sensitive to pH and the potential involvement of additional molecules acting as proton shuttles. rsc.org Kinetic analyses of borate ester decomposition have been used to calculate activation energies and other kinetic parameters, providing insight into their thermal stability. jetir.org

Below is a hypothetical data table illustrating the kind of results obtained from a thermodynamic and kinetic analysis of a proposed reaction of (Cyclohexyloxy)boron oxide, based on values seen in related systems. rsc.orgacs.orgresearchgate.net

| Reaction Step | Description | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) | Kinetic/Thermodynamic Control |

|---|---|---|---|---|

| Step 1: Water Coordination | Initial Lewis acid-base adduct formation with H₂O | 12.5 | -5.0 | Kinetically accessible, thermodynamically favorable |

| Step 2: Proton Transfer | Intramolecular proton shuttle to form intermediate | 18.0 | -2.5 | Rate-determining step |

| Step 3: B-O Bond Cleavage | Cleavage of the cyclohexyloxy group | 15.2 | -15.0 | Kinetically facile, highly exergonic |

This table is illustrative and contains hypothetical data based on analogous boron-oxygen systems.

Potential Energy Surface Mapping and Transition State Identification

Validation and Application of Quantum Chemical Methodologies for Boron Systems

The accuracy of computational predictions is highly dependent on the chosen theoretical method and basis set. frontiersin.org Boron compounds present unique challenges due to the electron-deficient nature of the boron atom, its ability to form multicenter bonds, and its facile switching between sp² and sp³ hybridization states. nih.govthe-innovation.org Therefore, validating computational methods against experimental data or higher-level calculations is a critical step in theoretical chemistry. rsc.org

For boron systems, a variety of quantum chemical methodologies are employed:

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. numberanalytics.com Functionals like B3LYP, M06-2X, and ωB97X-D are commonly used. acs.orgucl.ac.uk DFT methods have been successfully used to predict geometries, reaction pathways, and even NMR chemical shifts for organoboron compounds. bohrium.comucl.ac.ukacs.org

Coupled-Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for accuracy in quantum chemistry. mdpi.com They are computationally expensive but are often used to benchmark the performance of DFT methods for a specific class of molecules or reactions. aps.orgarxiv.orgresearchgate.netresearchgate.net

Composite Methods: High-level methods like Weizmann-1 (e.g., W1X-1) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) combine calculations at different levels of theory to approximate the results of very high-level calculations at a more manageable cost. rsc.org These are particularly useful for obtaining highly accurate thermochemical data, such as enthalpies of formation. rsc.org

A validation study for a system like (Cyclohexyloxy)boron oxide would involve calculating known properties—such as the geometry or spectroscopic data of a stable precursor—with various methods and comparing the results to experimental values. This process helps in selecting a method that provides reliable predictions for the properties and reactions of interest. For example, studies have benchmarked DFT methods for calculating ¹¹B NMR shifts across a wide range of organoboron compounds, providing a reliable protocol for identifying unknown boron species in reaction mixtures. ucl.ac.ukacs.org

The following interactive table summarizes common quantum chemical methods and their typical applications and performance for boron systems.

| Method | Typical Application | Relative Cost | General Performance for Boron Systems |

|---|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Geometries, reaction mechanisms, vibrational frequencies, NMR shifts | Low-Medium | Generally good for structures and relative energies; accuracy is functional-dependent. bohrium.comucl.ac.uk |

| MP2 | Includes electron correlation; good for geometries and energies of weakly interacting systems | Medium | Often an improvement over DFT, but can be less reliable for systems with significant multi-reference character. frontiersin.org |

| CCSD(T) | High-accuracy single-point energies; benchmarking DFT results | High | "Gold standard" for accuracy for single-reference systems; excellent for reliable energetics. mdpi.com |

| Composite (W1X-1, CBS-QB3) | Highly accurate thermochemistry (e.g., ΔH_f°) | High | Provides "chemical accuracy" (typically <1-2 kcal/mol error) for thermodynamic properties. rsc.org |

Advanced Spectroscopic and Analytical Methodologies for Characterization of Cyclohexyloxy Boron Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and dynamic analysis of boron compounds. mdpi.comresearchgate.net It offers a non-destructive means to probe the local chemical environment of various nuclei within the molecule.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the organic framework of (Cyclohexyloxy)boron oxide. In ¹H NMR, the signals corresponding to the protons of the cyclohexyl group would exhibit characteristic chemical shifts and coupling patterns, allowing for the assignment of each proton. Similarly, ¹³C NMR provides distinct signals for each carbon atom in the cyclohexyloxy moiety. nih.govescholarship.org The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment, providing valuable information about the connectivity and conformation of the cyclohexyl ring attached to the boron-oxygen framework. nih.gov Computational methods, such as those employing density functional theory (DFT) and the gauge-invariant atomic orbital (GIAO) approach, can be used to predict ¹H and ¹³C chemical shifts, aiding in the structural assignment of complex borate (B1201080) esters. nih.gov

Table 1: Representative NMR Data for Boronate Esters

| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Cycloalkyl Boronate Esters | 1.0 - 4.5 | Shifts depend on the specific ring conformation and substitution. |

| ¹³C | Cycloalkyl Boronate Esters | 20 - 80 | The carbon attached to the oxygen of the borate ester typically appears downfield. |

| ¹¹B | Tricoordinate Boronate Esters | 25 - 35 | Sensitive to the electronic nature of the substituents on the boron atom. |

| ¹¹B | Tetracoordinate Boronate Esters | -20 - 15 | The upfield shift compared to tricoordinate species is indicative of the change in coordination. sdsu.edu |

Note: The exact chemical shifts for (Cyclohexyloxy)boron oxide would require experimental determination.

Boron-11 (¹¹B) NMR spectroscopy is particularly powerful for directly investigating the boron center. aiinmr.com With a natural abundance of 80.42% and a nuclear spin of 3/2, ¹¹B is a highly receptive nucleus for NMR studies. aiinmr.comhuji.ac.il The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination number and the nature of the atoms bonded to it. sdsu.eduaiinmr.com

For (Cyclohexyloxy)boron oxide, which is a type of borate ester, the ¹¹B chemical shift would distinguish between a three-coordinate (trigonal planar) and a four-coordinate (tetrahedral) boron environment. Tricoordinate boronate esters typically resonate in the range of +25 to +35 ppm. acs.orgblogspot.com In contrast, the formation of a four-coordinate borate species, for instance through interaction with a Lewis base, results in a significant upfield shift in the ¹¹B NMR spectrum, with signals appearing between approximately +15 and -20 ppm. sdsu.edunih.gov This change in chemical shift is a diagnostic indicator of the change in the boron atom's hybridization from sp² to sp³. nsf.gov The presence of strong π-donating groups like oxygen on the boron atom generally leads to higher field resonances compared to alkylboranes. sdsu.edu

Temperature-dependent NMR studies can provide valuable information about dynamic processes, such as ligand exchange and the stability of weak dative bonds. oup.comrsc.org In the context of (Cyclohexyloxy)boron oxide, variable-temperature (VT) NMR experiments could be employed to study the equilibrium between different conformations or the exchange of cyclohexyloxy groups. rsc.org

For instance, if dative bonds are present, such as in the formation of dimers or oligomers, VT NMR can be used to determine the thermodynamics of these interactions. rsc.org As the temperature increases, the rate of exchange between bonded and non-bonded states can increase, leading to changes in the NMR lineshapes, such as broadening or coalescence of signals. rsc.orgnih.gov Analysis of these lineshape changes allows for the calculation of activation parameters for the dynamic process. rsc.org Such studies have been used to investigate the stability of B–O bonds in borate esters and the dynamics of ligand exchange. rsc.org

Probing Boron Coordination and Environment via 11B NMR

Mass Spectrometry for Molecular Identification and Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of (Cyclohexyloxy)boron oxide and for analyzing its presence in complex mixtures.

Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (UPLC-ESI/MS) is a highly sensitive and efficient technique for the analysis of borate esters in solution. dntb.gov.ua UPLC provides rapid and high-resolution separation of components in a mixture, while ESI is a soft ionization technique that allows for the transfer of intact molecular ions into the gas phase for mass analysis. borates.today

For (Cyclohexyloxy)boron oxide, negative-ion mode ESI-MS would be particularly effective, as borate esters readily form anionic species. dntb.gov.uaresearchgate.net This method can be used to identify the molecular ion of the compound and to study its fragmentation patterns, which can provide further structural information. nih.govdntb.gov.ua ESI-MS has been successfully applied to study the esterification of boric acid and the formation of various borate ester complexes. nih.govresearchgate.net The high throughput capabilities of UPLC-ESI/MS also make it suitable for monitoring reactions involving boronic acids and their esters.

For certain polar boron species that may be challenging to analyze by conventional methods, nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry (nano-LC-EI/MS) offers a valuable alternative. nih.gov This technique couples a nano-scale liquid chromatograph directly to a mass spectrometer with an electron ionization (EI) source. nih.govmdpi.com

Electron ionization is a "hard" ionization technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. borates.todaynd.edu The resulting mass spectrum serves as a molecular fingerprint that can be used for structural elucidation and library matching. mdpi.com The use of nano-LC allows for the analysis of polar compounds by directly introducing the eluent into the heated EI source. nih.gov This method has been shown to be robust and reproducible for the analysis of a broad range of boronic acids, offering good detection limits. nih.gov While EI is typically used for volatile compounds, the direct-EI interface extends its applicability to less volatile and more polar analytes. mdpi.com

Optimization of Ionization Modes for Boron-Containing Species, including Negative Ionization

Mass spectrometry is a critical tool for the molecular weight determination and structural elucidation of boron-containing compounds. The choice of ionization mode is paramount for achieving optimal sensitivity and generating informative mass spectra. For organoboron species, including those with alkoxy groups like (Cyclohexyloxy)boron oxide, both positive and negative ionization modes can be employed, with the selection depending on the specific molecular structure and the analytical goal.

Negative ion mass spectrometry is often particularly effective for boron compounds. acs.orgscirp.org Techniques like Electrospray Ionization (ESI) in negative mode can readily deprotonate acidic protons or form adducts, leading to high sensitivity for underivatized boronic acids and related species. scirp.org The inherent nature of boron compounds can make negative mode ionization more sensitive. scirp.org For instance, induced in-source fragmentation in conjunction with negative-ion ESI has been successfully used for the selective detection of organobromine compounds by targeting the bromide ion, a principle that can be adapted for other heteroatom-containing organoborons. researchgate.net

In some cases, derivatization can significantly enhance ionization efficiency and detection sensitivity. The conversion of curcuminoids to their boron difluoride (BF₂) complexes, for example, dramatically improves detection in negative ion ESI-MS. nih.gov While (Cyclohexyloxy)boron oxide may not require such derivatization, this demonstrates a powerful strategy for trace analysis of certain boron species.

The optimization process involves comparing various ionization techniques. Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds, while ESI is excellent for larger, more polar, and solution-based molecules. pharmafocuseurope.com Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique ideal for high molecular weight compounds with minimal fragmentation. bitesizebio.com The optimization for (Cyclohexyloxy)boron oxide would involve systematically evaluating these modes to find the best balance of ionization efficiency, fragmentation pattern, and sensitivity.

Table 1: Comparison of Ionization Modes for the Analysis of Boron-Containing Compounds

| Ionization Mode | Principle | Applicability to (Cyclohexyloxy)boron oxide | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrospray Ionization (ESI) - Negative | A high voltage is applied to a liquid to create an aerosol, leading to ion formation from evaporated droplets. bitesizebio.com | High. Likely to form [M-H]⁻ or adduct ions. | High sensitivity for polar and charged species; soft ionization with minimal fragmentation. pharmafocuseurope.com | Limited compatibility with volatile, non-polar compounds; requires specific solvent optimization. pharmafocuseurope.com |

| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes solvent molecules, which then transfer charge to the analyte via chemical reactions. pharmafocuseurope.com | Moderate. Suitable for compounds of medium polarity. | Better for less polar compounds than ESI; compatible with high flow rates. | Can cause more fragmentation than ESI; thermal degradation is possible. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analyte is co-crystallized with a matrix, which absorbs laser energy, leading to desorption and ionization of the analyte. bitesizebio.com | Possible. Useful for confirming molecular weight with minimal fragmentation. | Very soft ionization; suitable for high molecular weight and fragile molecules. pharmafocuseurope.com | Matrix interference can complicate spectral interpretation; lower sensitivity for trace analysis. pharmafocuseurope.com |

| Electron Impact (EI) | Gaseous molecules are bombarded with high-energy electrons, causing ionization and extensive fragmentation. emory.edu | Low. Likely to cause excessive fragmentation, making molecular ion identification difficult. | Provides reproducible fragmentation patterns for library matching. | Hard ionization technique often destroys the molecular ion; not compatible with LC. emory.edu |

Surface-Sensitive Spectroscopic and Microscopic Techniques

Understanding the behavior of (Cyclohexyloxy)boron oxide on surfaces is crucial for applications in materials science and nanotechnology. Surface-sensitive techniques provide information on electronic structure and molecular organization at the nanoscale.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for probing the local electronic structure of boron-containing materials. By tuning synchrotron radiation to the boron K-edge (around 190 eV), transitions from the B 1s core level to unoccupied molecular orbitals can be observed. aip.org

The resulting spectrum is highly sensitive to the coordination environment and chemical bonding of the boron atom. For boron-oxygen compounds, NEXAFS can clearly distinguish between trigonal (BO₃) and tetrahedral (BO₄) coordination. aip.org

Trigonal Boron: Exhibits a sharp, intense peak around 194 eV, which is assigned to the transition from the B 1s orbital to the unoccupied B 2pz (π*) orbital. aip.org

Tetrahedral Boron: Lacks the π* feature and instead shows a main absorption feature above 197 eV, attributed to transitions from the B 1s to unoccupied σ* states. aip.org

For a molecule like (Cyclohexyloxy)boron oxide, which contains trigonal boron-oxygen bonds, a prominent π* resonance at ~194 eV would be expected. The precise energy and shape of this and other spectral features provide detailed information about the B-O bonding and the influence of the cyclohexyloxy group. Furthermore, by using polarized X-rays and varying the angle of incidence, NEXAFS can determine the orientation of the molecule on a surface. arxiv.org This angular dependence arises from polarization selection rules, which correlate the X-ray electric field vector with the orientation of the unoccupied molecular orbitals. arxiv.org

Table 2: Key NEXAFS Features for Boron-Oxygen Compounds at the B K-edge

| Energy Range (eV) | Transition | Associated Boron Coordination | Information Gained | Reference |

|---|---|---|---|---|

| ~194 | B 1s → π* (B 2pz) | Trigonal (e.g., in B₂O₃, boric acid) | Presence and orientation of planar BO₃ units. | aip.org |

| ~197 | B 1s → σ* | Tetrahedral (e.g., in borate) | Presence of tetrahedrally coordinated boron. | aip.org |

| >200 | B 1s → σ* | Trigonal & Tetrahedral | Information on B-O σ* orbitals. | aip.org |

Scanning Tunneling Microscopy (STM) for Molecular Assembly Characterization on Surfaces

Scanning Tunneling Microscopy (STM) is an unparalleled technique for visualizing and manipulating molecules at the atomic scale, making it ideal for studying the self-assembly of (Cyclohexyloxy)boron oxide on conductive substrates. defeytergroup.org Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as van der Waals forces and hydrogen bonding. wikipedia.org

By depositing (Cyclohexyloxy)boron oxide onto a substrate like gold (Au(111)) or graphene under ultra-high vacuum conditions, STM can provide real-space images of how individual molecules arrange themselves. mdpi.comnih.gov The resulting two-dimensional structures, whether they are ordered arrays or one-dimensional chains, are dictated by the interplay between molecule-molecule and molecule-substrate interactions. mdpi.com

STM studies on similar diboron (B99234) molecules have shown that the substrate plays a key role in the final assembly structure. mdpi.com For instance, a weakly interacting substrate like bilayer graphene can facilitate the formation of 2D molecular arrays, while a more interactive surface like Au(111) might template the growth of 1D chains along its surface reconstructions. mdpi.com For (Cyclohexyloxy)boron oxide, the bulky cyclohexyloxy groups would significantly influence the packing arrangement. STM can resolve the conformation and orientation of these molecules within the assembly, providing critical insights for the bottom-up fabrication of nanoscale devices. wikipedia.org

Table 3: Typical STM Parameters for Studying Molecular Self-Assembly

| Parameter | Typical Range | Purpose |

|---|---|---|

| Substrate | Au(111), Ag(111), Graphene, HOPG | Provides a conductive, atomically flat surface for molecular deposition and imaging. |

| Deposition Method | Organic Molecular Beam Epitaxy (OMBE) | Allows for controlled, slow deposition of molecules onto the substrate in a clean environment. |

| Tunneling Current (It) | 10 pA - 1 nA | Setpoint for the feedback loop; lower currents are used for weakly bound or delicate molecules. |

| Bias Voltage (Vb) | -2.0 V to +2.0 V | Applied between tip and sample; determines which electronic states (occupied or unoccupied) are probed. |

| Temperature | 5 K - 300 K | Low temperatures are often required to reduce thermal diffusion and stabilize molecular assemblies for imaging. |

Spectroscopic Approaches for Boron-Oxygen Luminescence Centers

Many boron-oxygen materials, particularly borate glasses and crystals, exhibit luminescence, which is the emission of light under excitation. researchgate.net The study of these properties in a material like (Cyclohexyloxy)boron oxide can reveal information about its electronic structure and the presence of defects or impurities that act as luminescence centers.

The luminescence in boron-oxygen systems can be either intrinsic or extrinsic.

Intrinsic Luminescence: This arises from the material itself, often linked to structural defects. In borate glasses, broad emission bands in the UV-Visible range are frequently observed and have been ascribed to the recombination of electrons with hole centers, such as non-bridging oxygen hole centers (NBOHC) or oxygen vacancies, created upon UV excitation. researchgate.netacs.org

Extrinsic Luminescence: This is caused by the presence of impurity ions (dopants), such as rare-earth (e.g., Eu³⁺, Sm³⁺) or transition metal ions, intentionally added to the material. pwr.edu.pldbc.wroc.plifo.lviv.ua These ions have characteristic sharp emission lines corresponding to their electronic f-f or d-d transitions.

The characterization of these luminescence centers involves several spectroscopic techniques:

Photoluminescence (PL) Spectroscopy: Measures the emission spectrum when the material is excited with a specific wavelength of light, revealing the energies of the emitted photons. mdpi.com

Photoluminescence Excitation (PLE) Spectroscopy: Measures the emission intensity at a specific wavelength while scanning the excitation wavelength. This identifies which energies are most efficiently absorbed to produce the luminescence. ifo.lviv.ua

Luminescence Kinetics (Decay Time): Measures the time it takes for the luminescence intensity to decrease after the excitation source is turned off. The decay lifetime is a characteristic property of a specific luminescence center. dbc.wroc.pl

For (Cyclohexyloxy)boron oxide, any observed luminescence would likely be intrinsic, originating from defects related to oxygen or the boron-oxygen network formed during synthesis. Spectroscopic analysis would help identify the nature of these defects and their energy levels within the material's band gap.

Table 4: Examples of Luminescence Centers in Boron-Oxygen Materials

| Material System | Luminescence Center | Emission Wavelength (nm) | Decay Lifetime | Proposed Origin | Reference |

|---|---|---|---|---|---|

| Li₂B₄O₇:Sm Glass | Sm³⁺ | 599 | 2.6 ms | ⁴G₅/₂ → ⁶H₇/₂ transition of Sm³⁺ ions. | pwr.edu.pl |

| SrB₄O₇:Eu Glass | Eu³⁺ | ~612 | Varies | ⁵D₀ → ⁷F₂ transition of Eu³⁺ ions. | dbc.wroc.pl |

| Boron Oxide Nanoparticles | Structural Defects | ~440 (Blue emission) | - | Radiative decay from non-bridging oxygen atoms and other structural defects. | acs.org |

| Un-doped Borate Glasses | Intrinsic Defects | 370 - 490 | Varies | Recombination of electrons with O⁻ hole centers created by UV excitation. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (cyclohexyloxy)boron oxide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between boron halides (e.g., BCl₃) and cyclohexanol derivatives. Copper-catalyzed coupling (e.g., Ullmann-type reactions) under inert atmospheres (N₂/Ar) at 80–120°C improves yield . Key parameters to optimize include solvent polarity (e.g., DMF or THF), stoichiometric ratios (1:3 boron precursor to cyclohexanol), and reaction duration (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95%. Monitor intermediates using TLC (Rf ~0.4–0.6 in 3:1 hexane:EtOAc).

Q. How can FTIR spectroscopy validate structural changes in (cyclohexyloxy)boron oxide after synthesis or adsorption?

- Methodological Answer : Compare FTIR spectra of precursor (e.g., B₂O₃) and product. Key absorption bands:

- B–O–C stretching : 1000–900 cm⁻¹ (strong, sharp peak).

- C–H (cyclohexyl) : 2850–2960 cm⁻¹ (stretching) and 1450–1375 cm⁻¹ (bending).

- B–O–B ring vibrations : 600–400 cm⁻¹ (multiple peaks for six-membered borate rings) .

- Contamination check : Absence of OH stretches (~3400 cm⁻¹) confirms complete dehydration. Use KBr pellets for solid samples, and average 32 scans at 4 cm⁻¹ resolution .

Q. What are the stability considerations for (cyclohexyloxy)boron oxide in aqueous and non-aqueous solvents?

- Methodological Answer : The compound hydrolyzes slowly in water (t½ ~24–48 hrs at 25°C), forming boric acid and cyclohexanol. Stabilize in anhydrous solvents (e.g., DCM, THF) under N₂. For kinetic studies, monitor hydrolysis via pH titration (boric acid release) or ¹¹B NMR (shift from ~18 ppm [B–O] to 0 ppm [B(OH)₃]) .

Advanced Research Questions

Q. How do electronic interactions (e.g., px-px bonding) in (cyclohexyloxy)boron oxide influence its catalytic or coordination properties?

- Methodological Answer : The six-membered borate ring enables px-px interactions between boron and cyclohexyloxy oxygen, reducing Lewis acidity. Characterize via:

- XPS : B 1s binding energy shifts (192–194 eV) indicate electron density redistribution.

- DFT calculations : Model HOMO/LUMO gaps to predict reactivity in cross-coupling reactions .

- Catalytic testing : Use in Suzuki-Miyaura couplings (Pd catalyst, K₂CO₃ base) to assess activity vs. conventional boronates.

Q. How can contradictions in FTIR data for boron-containing compounds be resolved during structural analysis?

- Methodological Answer : Overlapping peaks (e.g., B–O vs. C–O stretches) require deconvolution software (e.g., PeakFit). Cross-validate with:

- Raman spectroscopy : B–O–B symmetric stretches at 750–800 cm⁻¹.

- ¹¹B NMR : Quadrupolar broadening confirms boron coordination geometry.

- Reference standards : Compare with synthesized analogs (e.g., phenyl-substituted boronates) .

Q. What experimental strategies mitigate boron leaching in (cyclohexyloxy)boron oxide-supported catalysts?

- Methodological Answer :

- Surface functionalization : Silica-supported catalysts (e.g., SBA-15) reduce leaching via covalent B–O–Si bonds.

- Leaching quantification : ICP-MS analysis of reaction filtrates (detection limit ~0.1 ppb for boron).

- Stability testing : Recycle catalysts for 5 cycles; <5% activity loss indicates robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.